molecular formula C10H12N2O2 B8685707 2H-3,1-Benzoxazin-2-one,6-amino-1,4-dihydro-4,4-dimethyl-(9CI)

2H-3,1-Benzoxazin-2-one,6-amino-1,4-dihydro-4,4-dimethyl-(9CI)

Cat. No.: B8685707
M. Wt: 192.21 g/mol
InChI Key: CWCFTPKEXHPIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-3,1-Benzoxazin-2-one,6-amino-1,4-dihydro-4,4-dimethyl-(9CI) is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-3,1-Benzoxazin-2-one,6-amino-1,4-dihydro-4,4-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,4-dimethyl-2-butanol with phosgene, followed by cyclization to form the benzoxazine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of 2H-3,1-Benzoxazin-2-one,6-amino-1,4-dihydro-4,4-dimethyl-(9CI) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2H-3,1-Benzoxazin-2-one,6-amino-1,4-dihydro-4,4-dimethyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2H-3,1-Benzoxazin-2-one,6-amino-1,4-dihydro-4,4-dimethyl-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2H-3,1-Benzoxazin-2-one,6-amino-1,4-dihydro-4,4-dimethyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-thione
  • 6-amino-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-selenone

Uniqueness

2H-3,1-Benzoxazin-2-one,6-amino-1,4-dihydro-4,4-dimethyl-(9CI) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoxazine ring system and the presence of an amino group make it a versatile compound for various applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-amino-4,4-dimethyl-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C10H12N2O2/c1-10(2)7-5-6(11)3-4-8(7)12-9(13)14-10/h3-5H,11H2,1-2H3,(H,12,13)

InChI Key

CWCFTPKEXHPIFD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)N)NC(=O)O1)C

Origin of Product

United States

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